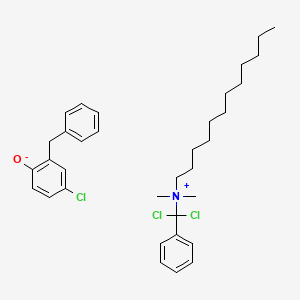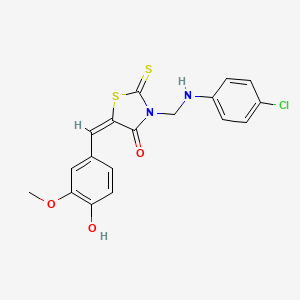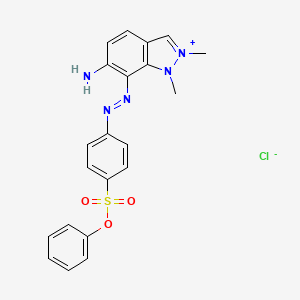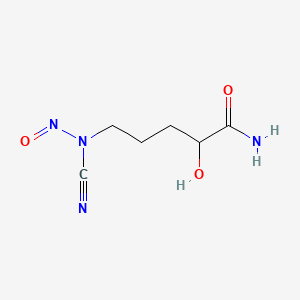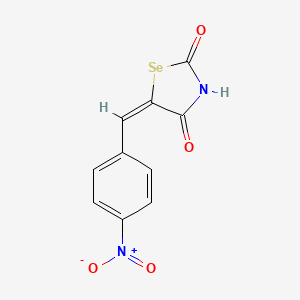
5-((4-Nitrophenyl)methylene)selenazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((4-Nitrophenyl)methylene)selenazolidine-2,4-dione is a chemical compound known for its unique structure and properties It belongs to the class of selenazolidine derivatives, which are characterized by the presence of selenium in their molecular framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Nitrophenyl)methylene)selenazolidine-2,4-dione typically involves the condensation of 4-nitrobenzaldehyde with selenazolidine-2,4-dione under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-((4-Nitrophenyl)methylene)selenazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding selenoxides or selenones.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Amino derivatives.
Substitution: Various substituted selenazolidine derivatives.
Applications De Recherche Scientifique
5-((4-Nitrophenyl)methylene)selenazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex selenium-containing compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-((4-Nitrophenyl)methylene)selenazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to generate reactive oxygen species (ROS) and induce oxidative stress in cells. This can lead to cell death in cancer cells or inhibit the growth of microorganisms. The nitro group and selenium atom play crucial roles in these processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-((2-Nitrophenyl)methylene)selenazolidine-2,4-dione: Similar structure but with a different position of the nitro group.
Thiazolidine-2,4-dione derivatives: Similar core structure but with sulfur instead of selenium.
Uniqueness
5-((4-Nitrophenyl)methylene)selenazolidine-2,4-dione is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur analogs. The position of the nitro group also influences its reactivity and biological activity.
Propriétés
Numéro CAS |
82085-49-2 |
|---|---|
Formule moléculaire |
C10H6N2O4Se |
Poids moléculaire |
297.14 g/mol |
Nom IUPAC |
(5E)-5-[(4-nitrophenyl)methylidene]-1,3-selenazolidine-2,4-dione |
InChI |
InChI=1S/C10H6N2O4Se/c13-9-8(17-10(14)11-9)5-6-1-3-7(4-2-6)12(15)16/h1-5H,(H,11,13,14)/b8-5+ |
Clé InChI |
GGCUZUBCEQCNNB-VMPITWQZSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C/2\C(=O)NC(=O)[Se]2)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1C=C2C(=O)NC(=O)[Se]2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



